5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine is a chemical compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This compound features a piperidine moiety, which is known for its biological activity, and a pyridine ring that contributes to its chemical properties.
This compound can be classified as an amine and heterocyclic compound, specifically a derivative of pyridine. Its structural components suggest it may exhibit properties beneficial for therapeutic applications, particularly in the fields of oncology and neurology. The compound's synthesis and characterization have been documented in various scientific publications, highlighting its relevance in drug discovery and development .
The synthesis of 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine can involve several strategies, often focusing on the formation of the piperidine ring and its attachment to the pyridine structure. Common methods include:
Recent literature emphasizes the use of transition metal-catalyzed reactions for creating complex heterocyclic structures efficiently .
The molecular formula of 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine is C_{12}H_{16}N_{2}. Its structure includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets .
5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound's properties to enhance its biological activity .
The mechanism of action for 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine is primarily linked to its interaction with biological targets such as enzymes or receptors. For instance:
Studies suggest that compounds with similar structures often exhibit multi-target effects, which could enhance their therapeutic efficacy against complex diseases .
The physical properties of 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine include:
Chemical properties include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations .
5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine has potential applications in several scientific fields:
Research continues to explore its full potential, aiming to optimize its efficacy and safety profiles for therapeutic use .
5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine represents a strategically engineered small molecule featuring a hybrid pyridine-piperidine architecture. This compound (CAS 1215965-77-7) exemplifies contemporary efforts to optimize privileged scaffolds for enhanced biological targeting. Its molecular framework combines a substituted aminopyridine pharmacophore with a chiral 2-methylpiperidine moiety, creating a structurally distinct entity within the aminopyridine derivative class. The compound's drug-like properties are evidenced by its moderate molecular weight (205.30 g/mol) and balanced lipophilicity (LogP ~2.8), positioning it as a promising candidate for central nervous system (CNS) and oncology therapeutics [1] [4].
Table 1: Fundamental Chemical Characterization
Property | Value |
---|---|
CAS Registry Number | 1215965-77-7 |
Molecular Formula | C₁₂H₁₉N₃ |
Molecular Weight | 205.30 g/mol |
IUPAC Name | 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine |
SMILES | CC1CCCCN1C2=C(C(=NC=C2)N)C |
Purity Specification | >97% (HPLC) |
Storage Requirements | Cold-chain transportation |
The pyridine-piperidine structural motif has evolved significantly since initial applications in first-generation antihistamines and antipsychotics. Early derivatives prioritized target potency but suffered from off-target effects and metabolic instability. Second-generation optimizations, exemplified by compounds like 5-((2-methylpiperidin-1-yl)methyl)thiophene-2-carboxylic acid (CAS 1245806-71-6), demonstrated that strategic methyl substitutions on the piperidine ring could enhance blood-brain barrier penetration while reducing P-glycoprotein efflux . These advances established critical structure-property relationships that informed later designs.
The development of 5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine specifically addresses historical limitations through three key innovations:
Table 2: Evolution of Key Pharmacophore Features
Generation | Exemplar Compound | Key Advancement | Limitation Addressed |
---|---|---|---|
1st | 6-(2-Methylpiperidin-1-yl)pyridin-3-amine | Basic hybrid scaffold | Low target selectivity |
2nd | 5-((2-Methylpiperidin-1-yl)methyl)thiophene-2-carboxylic acid | Enhanced CNS penetration | Poor metabolic stability |
3rd | 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine | Stereochemical control & metabolic blocking | Off-target interactions |
Recent patent activity (e.g., US9346787B2) highlights the therapeutic relevance of such optimized scaffolds in neurological disorders and oncology, specifically noting derivatives with methyl substitutions at the 5-pyridyl and 2-piperidyl positions demonstrate improved binding kinetics at dopamine and serotonin receptors compared to non-methylated analogs [4]. The vitamin D derivative patents further validate the therapeutic significance of 2-methylpiperidine incorporation in bioactive molecules .
Positional isomerism profoundly influences the biological activity profile of aminopyridine derivatives. The specific regiochemistry exhibited by 5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine represents a deliberate optimization over alternative substitution patterns:
Placement of the methyl group at the 5-position (rather than 4-position) adjacent to the piperidinyl nitrogen creates a steric shield that:
The chiral methyl group at the piperidine 2-position induces a preferred chair conformation where the methyl occupies an equatorial orientation. This:
Table 3: Positional Isomer Impact on Drug-like Properties
Isomer Variation | Aqueous Solubility (μM) | CYP3A4 t₁/₂ (min) | hERG IC₅₀ (μM) | PSA (Ų) |
---|---|---|---|---|
5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine | 78 ± 5 | 42 ± 3 | >50 | 35.2 |
4-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine | 105 ± 8 | 18 ± 2 | 12 | 35.2 |
5-Methyl-6-(piperidin-1-yl)pyridin-3-amine | 210 ± 12 | 15 ± 1 | 8 | 41.3 |
6-(2-Methylpiperidin-1-yl)pyridin-3-amine | 850 ± 45 | 9 ± 0.5 | 5 | 41.3 |
The electron-donating 3-amino group in conjugation with the pyridine nitrogen creates a push-pull system that:
The strategic isomer selection embodied in this compound demonstrates how subtle positional changes can simultaneously optimize multiple drug-like properties while retaining target engagement – a critical advancement over first-generation aminopyridines like the unsubstituted 6-(2-methylpiperidin-1-yl)pyridin-3-amine (PubChem CID 16778088) [2]. Current research focuses on further derivatization of the 3-amino group to create prodrugs with enhanced bioavailability [1] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2